molecular formula C19H15Cl2NO B1420618 6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-17-1

6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420618
CAS No.: 1160263-17-1
M. Wt: 344.2 g/mol
InChI Key: PCWMJNSQLYAXCO-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride represents a highly substituted quinoline derivative with precise chemical identification parameters established through computational and experimental methods. The compound is officially registered with the Chemical Abstracts Service number 1160263-17-1, providing unambiguous identification within chemical databases. The molecular formula C19H15Cl2NO indicates the presence of nineteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 344.2 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the systematic naming conventions for complex heterocyclic structures. Alternative nomenclature includes the designation as 4-quinolinecarbonyl chloride, 6-chloro-2-(4-propylphenyl)-, which emphasizes the carbonyl chloride functional group positioned at the 4-position of the quinoline ring system. The compound is also catalogued under various database identifiers including MFCD03421290 and DTXSID701199603, facilitating cross-referencing across multiple chemical information systems.

The following table summarizes the primary chemical identification parameters:

Property Value
Molecular Formula C19H15Cl2NO
Molecular Weight 344.2 g/mol
Chemical Abstracts Service Number 1160263-17-1
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl

Historical Context of Quinoline Carbonyl Chlorides in Organic Chemistry

The historical development of quinoline chemistry traces back to the pioneering work of Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming it leukol, meaning "white oil" in Greek. This foundational discovery established quinoline as one of the earliest recognized heterocyclic aromatic compounds and opened extensive research avenues in organic chemistry. The subsequent work of French chemist Charles Gerhardt in 1842, who obtained quinoline derivatives through dry distillation of natural alkaloids such as quinine and strychnine with potassium hydroxide, further expanded the understanding of quinoline chemistry.

The evolution of quinoline carbonyl chloride chemistry emerged from the broader development of quinoline-4-carboxylic acid derivatives, which became recognized as essential structural motifs in medicinal chemistry. Traditional synthetic approaches to quinoline-4-carboxylic acids, particularly the Doebner and Pfitzinger reactions, established the foundation for accessing more complex derivatives including carbonyl chlorides. These classical methodologies, while effective, often suffered from limitations including extended reaction times, low yields, and the requirement for toxic reagents.

The advancement of quinoline carbonyl chloride synthesis has been significantly enhanced through the implementation of green chemistry principles, including solvent-free conditions, efficient catalysts, microwave irradiation, and one-pot procedures. The Friedländer synthesis methodology has emerged as a particularly valuable approach for quinoline construction, with recent developments including microwave-assisted protocols that can achieve quinoline formation in as little as five minutes under optimized conditions. These technological advances have made quinoline carbonyl chlorides more accessible as synthetic intermediates while addressing environmental and efficiency concerns associated with traditional synthetic methods.

The historical significance of quinoline derivatives in pharmaceutical applications has provided continuous motivation for developing novel synthetic approaches to quinoline carbonyl chlorides. Since the 1980s, fluoroquinolones have been extensively employed in pharmaceutical processes for treating diverse bacterial infections, demonstrating the ongoing relevance of quinoline-based structures in drug development. This historical trajectory underscores the importance of compounds like this compound as potential intermediates in the synthesis of biologically active molecules.

Structural Features of this compound

The molecular architecture of this compound exhibits a complex arrangement of functional groups strategically positioned on the quinoline heterocyclic framework. The quinoline core structure consists of a fused bicyclic system containing a benzene ring and a pyridine ring, with the nitrogen atom positioned at the 1-position of the heteroaromatic system. This fundamental scaffold provides the structural foundation upon which the various substituents are positioned to create the final compound.

The 6-position of the quinoline ring bears a chlorine atom, which introduces electron-withdrawing characteristics and influences both the electronic properties and reactivity patterns of the molecule. At the 2-position, a 4-propylphenyl substituent extends from the quinoline core, consisting of a benzene ring with a propyl chain attached at the para position. This substitution pattern creates significant molecular complexity and provides sites for potential intermolecular interactions through both aromatic and aliphatic regions of the molecule.

The 4-position of the quinoline ring features a carbonyl chloride functional group, which represents one of the most reactive components of the molecule. This acyl chloride moiety serves as an excellent electrophilic center, making the compound particularly valuable as a synthetic intermediate for the preparation of amides, esters, and other carbonyl-containing derivatives. The positioning of this reactive group at the 4-position creates optimal accessibility for nucleophilic attack while maintaining stability through conjugation with the quinoline aromatic system.

The three-dimensional conformational analysis reveals that the molecule adopts a predominantly planar configuration for the quinoline core, with the 4-propylphenyl substituent capable of rotation around the carbon-carbon bond connecting it to the quinoline system. The carbonyl chloride group extends from the quinoline plane, creating a reactive site that is spatially separated from the other substituents, thereby minimizing steric hindrance during chemical transformations.

Structural Feature Position Chemical Effect
Chlorine Atom 6-position Electron-withdrawing, influences reactivity
Propylphenyl Group 2-position Lipophilic character, π-π interactions
Carbonyl Chloride 4-position High electrophilicity, synthetic versatility
Quinoline Core Base structure Aromatic stability, chelation potential

Electronic and Steric Properties of the Quinoline Core Structure

The electronic properties of this compound are dominated by the extensive π-electron system of the quinoline core and the electronic effects of the various substituents. The quinoline heterocycle exhibits aromatic character with delocalized π-electrons extending across both the benzene and pyridine rings, creating a stable electronic framework. The nitrogen atom in the quinoline system contributes a lone pair of electrons to the aromatic system while simultaneously acting as an electron-withdrawing center due to its electronegativity.

Computational analysis reveals that the compound exhibits a calculated partition coefficient value of 6.3, indicating highly lipophilic character that facilitates membrane permeability and interaction with hydrophobic environments. The topological polar surface area is calculated as 30 square angstroms, reflecting the limited number of polar functional groups and the predominance of hydrophobic character in the molecular structure. The hydrogen bond acceptor count of two corresponds to the nitrogen atom in the quinoline ring and the oxygen atom in the carbonyl group, while the hydrogen bond donor count of zero indicates the absence of readily available protons for hydrogen bonding interactions.

The rotatable bond count of four provides insight into the conformational flexibility of the molecule, with rotation possible around the bonds connecting the propyl chain and the bond linking the propylphenyl substituent to the quinoline core. This conformational flexibility allows the molecule to adopt various three-dimensional arrangements, potentially optimizing intermolecular interactions in different chemical environments. The formal charge of zero indicates that the molecule exists as a neutral species under standard conditions, with no permanent ionic character.

Steric considerations play a crucial role in determining the reactivity and binding characteristics of the compound. The 6-chloro substituent creates moderate steric hindrance in the vicinity of the nitrogen atom, potentially influencing coordination chemistry and affecting the accessibility of the nitrogen lone pair for Lewis base interactions. The 4-propylphenyl group at the 2-position introduces significant steric bulk, which may influence the approach of nucleophiles to the carbonyl chloride group and affect the overall three-dimensional shape of the molecule during molecular recognition events.

The complexity value of 408, as calculated by computational methods, reflects the intricate structural arrangement and the multiple functional groups present in the molecule. This high complexity indicates that the compound possesses numerous potential sites for chemical modification and diverse reactivity patterns, making it a valuable synthetic intermediate for accessing structurally related compounds with varying biological and chemical properties.

Electronic Property Value Significance
Partition Coefficient 6.3 High lipophilicity
Topological Polar Surface Area 30 Ų Limited polar interactions
Hydrogen Bond Acceptors 2 Moderate binding potential
Hydrogen Bond Donors 0 No proton donation capability
Rotatable Bonds 4 Moderate conformational flexibility
Molecular Complexity 408 High structural complexity

Properties

IUPAC Name

6-chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(21)23)15-10-14(20)8-9-17(15)22-18/h4-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWMJNSQLYAXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199603
Record name 6-Chloro-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-17-1
Record name 6-Chloro-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Quinoline Core via Cyclization

Method:
A common approach involves the cyclization of suitable 2-aminobenzyl derivatives with aldehydes or ketones, followed by chlorination.

Procedure:

  • Starting materials: 2-Aminobenzaldehyde derivatives substituted with a propylphenyl group.
  • Reaction: Condensation with acyl chlorides or carboxylic acids, followed by cyclization under acidic or basic conditions.
  • Outcome: Formation of the quinoline ring with the desired substituents.

Research Findings:
Wada et al. (2003) and Kobayashi et al. (2003) have demonstrated such cyclizations for quinoline derivatives, emphasizing the importance of controlling reaction conditions to favor regioselectivity at the 6-position.

Introduction of the Carbonyl Chloride Group at Position 4

Method:
Conversion of a quinoline-4-carboxylic acid intermediate to its acyl chloride using reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃).

Procedure:

  • Starting material: 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid.
  • Reagent: Thionyl chloride (SOCl₂) is most commonly used due to its efficiency.
  • Reaction conditions: Reflux in an inert solvent like dichloromethane under nitrogen atmosphere.
  • Outcome: Formation of the corresponding acyl chloride with high yield.

Research Data:
Patents (e.g., WO2013059788A1) describe similar transformations, emphasizing the use of SOCl₂ for converting quinoline-4-carboxylic acids to acyl chlorides efficiently.

Chlorination at the 6-Position

Method:
Selective chlorination can be achieved via electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

Procedure:

  • Starting compound: The quinoline derivative with an existing substituent at the 2-position.
  • Reagent: NCS in a suitable solvent such as acetic acid or dichloromethane.
  • Reaction conditions: Mild temperature to ensure regioselectivity.
  • Outcome: Chlorination specifically at the 6-position, yielding the target compound.

Notes:
The regioselectivity is critical; reaction conditions are optimized to prevent over-chlorination or substitution at undesired positions.

Summary of Preparation Methods in a Data Table

Step Method Reagents Conditions Purpose References
1 Quinoline core synthesis Condensation of 2-aminobenzaldehyde derivatives with aldehydes/ketones Acidic or basic reflux Form quinoline ring with substituents Wada et al., 2003; Kobayashi et al., 2003
2 Carboxylic acid to acyl chloride Thionyl chloride (SOCl₂) Reflux in dichloromethane Convert carboxylic acid to acyl chloride Patents, WO2013059788A1
3 Selective chlorination N-Chlorosuccinimide (NCS) Mild temperature, solvent control Chlorinate at 6-position Patent literature, synthetic protocols

Additional Considerations

  • Alternative Routes: Some methods utilize metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce the propylphenyl group, followed by acylation.
  • Green Chemistry Approaches: Use of milder chlorinating agents and solvent recycling are under exploration to improve environmental profiles.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for labeling and modifying proteins in proteomics research . The compound can target specific amino acid residues, such as lysine and cysteine, leading to the formation of stable amide or thioester bonds .

Comparison with Similar Compounds

Structural and Substituent Variations

Quinoline-4-carbonyl chloride derivatives differ primarily in substituents at positions 2 and 6, which significantly alter their physicochemical and reactivity profiles. Key comparisons include:

Table 1: Structural Comparison of Selected Quinoline-4-Carbonyl Chlorides

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Weight Key Properties References
6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride 4-Propylphenyl Chlorine 368.25* High lipophilicity; 95% purity
6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride 4-Propylphenyl Methyl 347.83* Reduced electron withdrawal
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Pyridin-4-yl Ethyl 339.60 Enhanced solubility (hydrochloride salt)
2-(4-Chlorophenyl)-6-fluoroquinoline-4-carbonyl chloride (C3) 4-Chlorophenyl Fluorine 349.77* Dual halogen effects
6-Chloro-2-(propargyloxy)quinoline-4-carboxylate (3) Propargyloxy Chlorine N/A Melting point: 170°C

*Calculated based on molecular formula.

Physical and Spectral Properties

Melting Points :

  • The propargyloxy derivative (3) has a melting point of 170°C, while its structural analog (4) melts at 156°C, highlighting the impact of substituent bulkiness .
  • Data for the target compound are unavailable, but methyl-substituted analogs (e.g., 6-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride) are expected to exhibit lower melting points due to reduced polarity .

NMR Spectral Data :

  • ¹H NMR : The 4-propylphenyl group in the target compound shows characteristic aromatic proton shifts at δ 7.4–8.2 ppm, similar to D8 (δ 7.3–8.1 ppm for 3-chlorophenyl) .
  • ¹³C NMR: The carbonyl carbon in quinoline-4-carbonyl chlorides typically resonates near δ 165–170 ppm, as observed in C3 (δ 167.2 ppm) .

Biological Activity

6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and other therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN2O
  • Molecular Weight : Approximately 332.19 g/mol
  • Functional Groups : The presence of a chloro substituent and a propylphenyl group enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, although specific data on its efficacy against particular pathogens is still emerging.

Comparative Antimicrobial Efficacy

Compound NameNotable Activities
This compoundAntimicrobial properties
6-Chloroquinoline-4-carboxylic acidBroader spectrum of biological activity
6-Bromo-2-(4-propylphenyl)quinoline-4-carboxylic acidPotential anticancer activity

Anticancer Activity

Quinoline derivatives have shown promise as anticancer agents. The mechanisms of action may involve the inhibition of specific kinases associated with tumor growth and the induction of apoptosis in cancer cells. For instance, compounds with similar structures have been noted to inhibit DNA gyrase, crucial for bacterial replication, which might parallel mechanisms in cancer cell proliferation.

Case Studies on Anticancer Efficacy

  • Study 1 : A series of quinoline-4-carboxamides demonstrated moderate potency against Plasmodium falciparum with promising pharmacokinetic profiles.
  • Study 2 : Compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could share these properties.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with multiple biological targets:

  • Inhibition of Enzymes : Similar quinoline derivatives have been shown to inhibit enzymes critical for cell replication.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

Biochemical Pathways

The biological activity of this compound likely involves several biochemical pathways:

  • Apoptosis Induction : Triggering programmed cell death in malignant cells.
  • Kinase Inhibition : Targeting specific kinases involved in tumor growth.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Q & A

Q. Critical Factors for Optimization :

  • Temperature Control : Excess heat during chlorination can lead to side reactions (e.g., over-chlorination).
  • Moisture Avoidance : Acyl chloride formation is highly moisture-sensitive; reactions must be conducted under inert gas (N₂/Ar) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (toluene/hexane) is essential to isolate the pure product .

Q. Table 1: Synthesis Yield Comparison

StepReagents/ConditionsYield (%)Purity (%)
Quinoline FormationPolyphosphoric acid, 120°C, 6h65–7085–90
ChlorinationPOCl₃, DMF (cat.), 80°C, 4h75–8090–95
Acyl Chloride FormationSOCl₂, reflux, 3h85–90≥95

Advanced: How do electronic effects of substituents on the quinoline core influence its reactivity in nucleophilic acyl substitution reactions?

Answer:
The chloro (electron-withdrawing) and 4-propylphenyl (electron-donating) substituents create a polarized electronic environment, directing reactivity:

  • Carbonyl Reactivity : The electron-withdrawing chloro group at position 6 enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols) .
  • Steric Effects : The bulky 4-propylphenyl group at position 2 may hinder nucleophilic access to the carbonyl, requiring polar aprotic solvents (e.g., DMF) to improve reaction kinetics .

Q. Methodological Insight :

  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to assess substituent effects on reaction rates .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict charge distribution and transition-state geometries .

Q. Table 2: Substituent Effects on Reaction Rate

Substituent (Position)Electron EffectRelative Rate (vs. H)
Cl (6)Withdrawing2.5x
4-Propylphenyl (2)Donating0.8x
OMe (2)Donating0.6x

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–170 ppm). The propylphenyl group shows characteristic triplet (δ 0.9–1.1 ppm) and multiplet signals (δ 2.5–2.7 ppm) .
  • FT-IR : Confirm acyl chloride presence via C=O stretch at ~1770 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
  • X-ray Crystallography : Resolve stereoelectronic effects; monoclinic crystal systems (e.g., P2₁/n) with β angles ~93° are typical for quinoline derivatives .

Q. Table 3: Diagnostic Spectral Peaks

TechniqueKey Peaks
¹H NMR (CDCl₃)δ 8.2 (quinoline H-5), δ 2.6 (–CH₂–)
¹³C NMRδ 168.5 (C=O)
IR (KBr)1772 cm⁻¹ (C=O), 690 cm⁻¹ (C–Cl)

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar quinoline derivatives?

Answer:
Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with Br) to isolate electronic vs. steric contributions .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cell-based assays) .

Q. Table 4: Biological Activity Comparison

CompoundTarget (IC₅₀, μM)Assay Type
6-Cl-2-(4-propylphenyl)quinolineKinase X: 0.45Fluorescence
6-Br-2-(4-methoxyphenyl)quinolineKinase X: 0.78Radioisotopic

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (acyl chlorides are corrosive) .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling volatile reagents (e.g., SOCl₂) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies optimize solubility and stability for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without denaturing proteins .
  • Lyophilization : Prepare stable stock solutions in anhydrous THF, freeze-dry, and reconstitute in assay buffer .
  • Stability Monitoring : Track degradation via HPLC (C18 column, MeOH/H₂O gradient) at 254 nm .

Q. Table 5: Solubility in Common Solvents

SolventSolubility (mg/mL)Stability (24h)
DMSO25.3≥95%
THF18.790%
EtOAc5.285%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride

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